2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenoxy ring substituted with an ethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 3-ethylphenol with 4-nitroaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide. The reaction conditions generally include heating the reactants under reflux and using a suitable solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and phenoxy derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The phenoxy and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro and phenoxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy and nitrophenyl derivatives.
Scientific Research Applications
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenoxy)-N-(4-nitrophenyl)acetamide
- 2-(3-ethylphenoxy)-N-(3-nitrophenyl)acetamide
- 2-(4-ethylphenoxy)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and nitrophenyl rings. This unique structure can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-4-3-5-15(10-12)22-11-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZSVGUVJLYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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